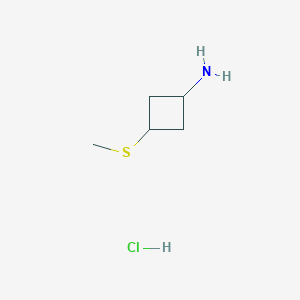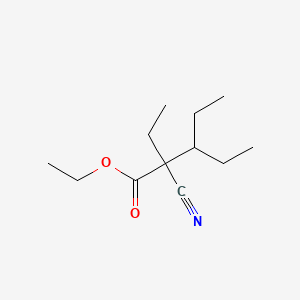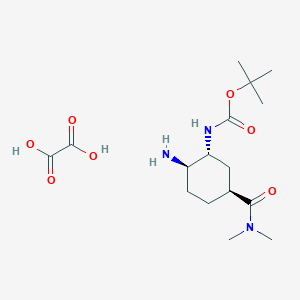
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
Overview
Description
Scientific Research Applications
Chemical Structure and Repurposing Efforts
The compound's scaffold, related to chloroquine and its derivatives, has been explored for repurposing beyond antimalarial effects due to its biochemical properties. Research has identified its potential in managing various diseases, including infectious and non-infectious diseases. This involves studying the compound's chemical structure, biological evaluation, and potential therapeutic applications, aiming to leverage its biochemical properties for new therapeutic areas (Njaria et al., 2015).
Antimalarial and Antimicrobial Activity
The compound, due to its structural similarities with chloroquine and piperaquine, has been involved in antimalarial efficacy studies. Piperaquine, for instance, showcases the compound's potential as part of combination therapies against malaria, underlining its safety and efficacy against Plasmodium falciparum and Plasmodium vivax malaria (Gargano et al., 2011). Additionally, its antiviral prospects against HSV have been noted, highlighting the compound's broader antimicrobial potential beyond malaria (Zhang Yi-zh, 2006).
Cancer Therapy and Pharmacological Importance
The compound's scaffold is a privileged structure in drug discovery, particularly in anticancer therapies. Tetrahydroisoquinolines, related structures, show promise in cancer therapy, demonstrating the potential of such compounds in drug development for various therapeutic areas including cancer, infectious diseases, and CNS disorders (Singh & Shah, 2017). Isoquinoline derivatives, sharing a structural motif with the compound , are recognized for their broad pharmacological importance, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, among others (Danao et al., 2021).
Drug Development and Molecular Mechanisms
Explorations into the compound's role in drug development have covered a wide range of molecular mechanisms and potential therapeutic applications. These include its potential in modulating nicotinic acetylcholine receptors, suggesting its application in cognitive enhancement and therapy for neuropsychiatric conditions (Buccafusco et al., 2009). Furthermore, the compound's activity as a DPP IV inhibitor underscores its relevance in diabetes treatment, highlighting its versatility in addressing a range of diseases through different molecular pathways (Mendieta et al., 2011).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCYCQNJURATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)



![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)






![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)

